

synthesis of 5-Nitrobarbituric acid from barbituric acid protocol

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Compound of Interest

Compound Name: 5-Nitrobarbituric acid

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Application Note: Synthesis of 5-Nitrobarbituric Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of **5-Nitrobarbituric acid**, also known as dilituric acid, through the direct nitration of barbituric acid. The procedure is based on established methods and includes reaction conditions, purification by recrystallization, and expected yields.

Introduction

5-Nitrobarbituric acid is a derivative of barbituric acid used as an intermediate in the synthesis of various pharmaceutical compounds and as a microreagent for the detection of potassium.^{[1][2][3][4]} The most common and straightforward method for its preparation is the direct nitration of barbituric acid using fuming nitric acid.^{[5][6][7]} This protocol details the procedure for synthesis and subsequent purification to yield a high-purity product.

Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.^{[6][7]}

Materials:

- Barbituric Acid
- Fuming Nitric Acid (sp. gr. 1.52)
- Deionized Water
- Ice

Equipment:

- Round-bottom flask (1 L)
- Mechanical stirrer
- Ice bath
- Buchner funnel and filtration flask
- Beakers
- Oven

Part A: Nitration of Barbituric Acid

- In a 1 L flask equipped with a mechanical stirrer, place 143 mL of fuming nitric acid (sp. gr. 1.52).
- Surround the flask with an ice bath to cool the nitric acid.
- Begin stirring and add 100 g (0.61 mole) of barbituric acid in small portions over a period of two hours.[7]
- Critical Step: Carefully monitor the reaction temperature and maintain it below 40°C throughout the addition of barbituric acid.[1][2][7][8]
- After the addition is complete, continue stirring the mixture for an additional hour, allowing the reaction to proceed to completion.[7]
- While stirring, slowly add 430 mL of water to the reaction mixture.

- Cool the resulting solution to 10°C in the ice bath to precipitate the crude product.[7]
- Collect the crude **5-Nitrobarbituric acid** by filtration using a Buchner funnel.
- Wash the collected solid with cold water to remove residual nitric acid.[7]
- Dry the crude product on a glass tray in an oven at 60–80°C.[7] It is important to dry the product before recrystallization to effectively remove all nitric acid.[6][7]

Part B: Purification by Recrystallization

- Transfer the dried, crude **5-Nitrobarbituric acid** to a 2 L flask.
- Add 860 mL of boiling water and heat the mixture on a boiling water bath.[6][7] For efficient dissolution, steam can be blown into the mixture.[6][7]
- Once the solid is completely dissolved, filter the hot solution to remove any insoluble impurities. If the solution is not a clear yellow, activated carbon (Norite) can be added before filtration.[6]
- Allow the filtrate to cool slowly overnight. Crystals of **5-Nitrobarbituric acid** will form.[6][7]
- Collect the purified crystals by filtration and wash them with a small amount of cold water.[6][7]
- Dry the final product in an oven. The drying temperature determines the hydration state of the final product (see Table 1).[6][7]

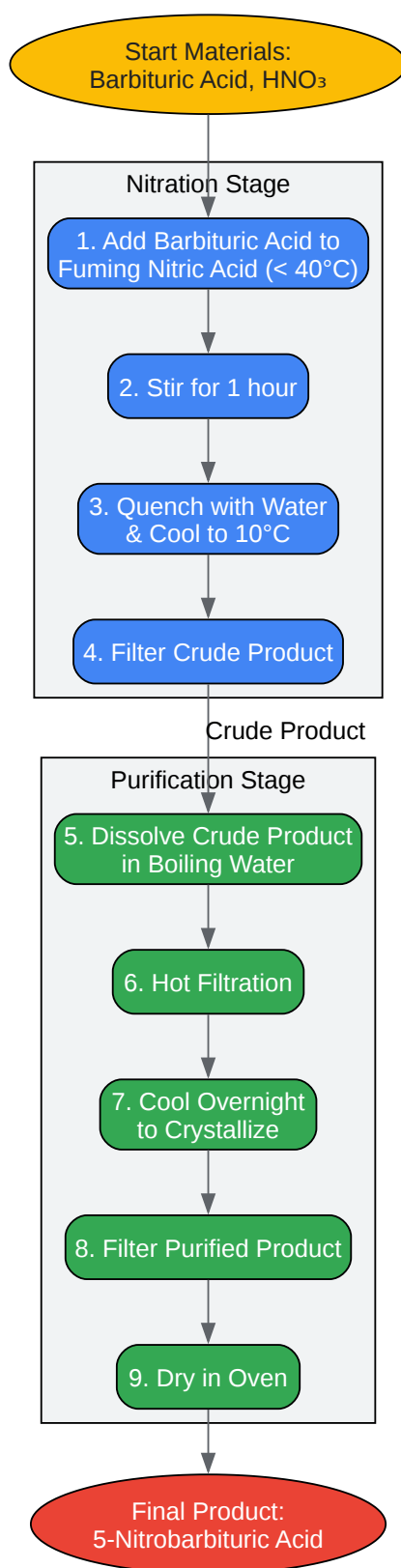
Data Presentation

The following table summarizes the quantitative data associated with the synthesis protocol.

Parameter	Value	Reference
Reactants		
Barbituric Acid	100 g (0.61 mole)	[7]
Fuming Nitric Acid (sp. gr. 1.52)	143 mL	[7]
Reaction Conditions		
Nitration Temperature	< 40°C	[1][2][7][8]
Nitration Time	3 hours (2h addition + 1h stir)	[7]
Product Yield & Properties		
Yield (dried at 90-95°C)	139-141 g	[6][7]
Yield (Anhydrous, dried at 110-115°C)	90-94 g (85-90%)	[1][2][6][7]
Melting Point (Trihydrate)	180-183°C (decomposes)	[1][6][7]
Melting Point (Anhydrous)	176°C (decomposes)	[6][7]
Appearance	Prisms and leaflets from water	[1][2]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.



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Caption: Workflow for the synthesis of **5-Nitrobarbituric acid**.

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